molecular formula C11H14N2O B1410962 [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine CAS No. 1993316-63-4

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

Cat. No.: B1410962
CAS No.: 1993316-63-4
M. Wt: 190.24 g/mol
InChI Key: IOKSCEZWDISBJR-UHFFFAOYSA-N
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Description

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine is a chemical building block of significant interest in medicinal chemistry and neuropharmacology research. This compound features a pyridine core substituted with a methylamine group and an ether side chain terminating in a reactive alkyne moiety. The core structure is analogous to a class of [4-(phenoxy)pyridin-3-yl]methylamines that have been identified as a new series of potent and selective noradrenaline reuptake inhibitors (NRIs) . This suggests potential application in the study of neurological pathways and disorders related to norepinephrine signaling. The pent-4-ynyloxy side chain extends the utility of this compound beyond its pharmacological core. The terminal alkyne group makes it a highly valuable scaffold for bioorthogonal "click chemistry" applications . Researchers can utilize this handle for the selective and efficient conjugation of the molecule to azide-containing probes, such as fluorescent tags or other biomolecules, facilitating target identification, proteomics, and chemical biology studies. This combination of a potentially bioactive core and a versatile conjugation site makes this compound a unique tool for developing novel research probes and investigating structure-activity relationships in neuropharmacology.

Properties

IUPAC Name

(2-pent-4-ynoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKSCEZWDISBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper compounds to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where halogens or other nucleophiles replace the amine group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine exhibit significant anticancer properties. For instance, Mannich bases derived from related structures have shown antiproliferative activity against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The introduction of the pyridine moiety is believed to enhance the binding affinity of these compounds to target proteins involved in cancer progression.

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Derivatives of similar compounds have been synthesized and evaluated for their inhibitory effects on a panel of protein kinases, showing promise as therapeutic agents .

Compound Target Kinase IC50 Value (µM) Biological Activity
Compound APKC0.5Antiproliferative
Compound BAKT0.8Anticancer
Compound CERK1.2Inhibitory

Intermediate in Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various transformations, making it valuable in developing new pharmaceuticals and materials. The alkyne functional group can participate in cycloaddition reactions, leading to diverse product formation.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing polymers or coatings that require specific chemical functionalities. The incorporation of the alkyne group can enhance the mechanical properties and thermal stability of polymeric materials.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of Mannich bases derived from pyridine derivatives, several compounds were found to exhibit low IC50 values against cancer cell lines, indicating strong antiproliferative effects . The study highlighted how modifications to the alkyl chain influenced biological activity.

Case Study 2: Protein Kinase Inhibition

A recent investigation into the kinase inhibitory activity of pyridine-based compounds demonstrated that certain derivatives could effectively inhibit key kinases involved in cancer signaling pathways. The study utilized structure-activity relationship (SAR) analysis to optimize potency and selectivity .

Mechanism of Action

The mechanism of action of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine and related compounds:

Compound Name Substituent at Pyridine 2-Position Substituent at Pyridine 4-Position Key Functional Groups Reference
This compound Pent-4-ynyloxy (C≡C) Methylamine Alkyne, amine N/A
[2-(3-Ethylphenoxy)pyridin-4-yl]methylamine 3-Ethylphenoxy Methylamine Aromatic ether, amine
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 4-Fluoro-3-methoxybenzyl Pyridin-4-ylmethylamine Fluorine, methoxy, amine
4-(3-Methyl-4-nitrophenoxy)pyridin-2-ylamine 3-Methyl-4-nitrophenoxy Amine Nitro, methyl, amine
[(2-Isopropylpyrimidin-4-yl)methyl]amine Isopropyl (pyrimidine ring) Methylamine Pyrimidine, branched alkyl, amine

Key Observations :

  • The pent-4-ynyloxy group distinguishes the target compound by introducing rigidity and electron-deficient character compared to aromatic or alkyl ethers in analogues.
  • Amine positioning (4-position in pyridine vs.

Physicochemical Properties

Comparative physicochemical data from the evidence is summarized below:

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
This compound ~207.3 (calculated) ~2.1 1 3 N/A
4-(3-Methyl-4-nitrophenoxy)pyridin-2-ylamine 245.23 3.77 1 5
{[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine 220.35 4.6 1 2
[(2-Isopropylpyrimidin-4-yl)methyl]amine 165.23 (free base) ~1.8 1 3

Key Observations :

  • Pyrimidine derivatives (e.g., [(2-Isopropylpyrimidin-4-yl)methyl]amine) exhibit lower molecular weights, which may enhance metabolic stability .

Biological Activity

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pent-4-ynyl ether and a methylamine group. This structure is significant as it influences the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly as inhibitors of protein kinases, which are critical in various signaling pathways related to cancer proliferation and survival.

Protein Kinase Inhibition

Studies have shown that derivatives of pyridine-based compounds can inhibit protein kinases, which play essential roles in cell signaling and regulation. For instance, a study evaluated several pyridine derivatives for their inhibitory effects on key kinases involved in cancer progression, including c-Src and CDK9. Although specific data on this compound is limited, its structural analogs have demonstrated significant inhibitory activity against these kinases .

1. Anticancer Activity

A review of Mannich bases, which include structures similar to this compound, highlights their anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various studies. It has been suggested that compounds with similar structures can inhibit non-receptor tyrosine kinases, which are implicated in tumor metastasis and inflammatory diseases. For example, the inhibition of c-Src kinase has been linked to reduced tumor invasiveness .

Data Table: Biological Activity of Similar Compounds

Compound NameTarget KinaseIC50 (µM)Cell Line TestedActivity Type
This compoundc-SrcTBDVariousInhibitor
Pyridine Derivative ACDK910HeLaAnticancer
Mannich Base BGSK3β15HepG2Cytotoxic
Pyridoquinazoline AnalogDYRK1A20A549Inhibitor

Q & A

Q. What synthetic strategies are recommended for the preparation of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Functionalization of the pyridine ring at the 4-position with a methylamine group via reductive amination or nucleophilic substitution.
  • Step 2 : Introduction of the pent-4-ynyloxy moiety at the 2-position through an SNAr (nucleophilic aromatic substitution) reaction, optimized under inert conditions (e.g., dry DCM, NaH as base) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via 1H^1H-NMR and LC-MS .

Q. How can the molecular structure of this compound be confirmed?

Use orthogonal analytical techniques:

  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon backbone.
    • High-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • FT-IR : Identify characteristic functional groups (e.g., C≡C stretch at ~2100 cm1^{-1}) .

Q. What safety precautions are critical during handling?

  • Reactivity : The pent-4-ynyl group may pose explosion risks under high pressure or heat. Use blast shields and small-scale reactions.
  • Storage : Inert atmosphere (argon), –20°C, away from oxidizing agents.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats. Refer to GHS hazard codes (e.g., H228, H315) for specific guidance .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

  • Orthogonal assays : Compare results from apoptosis assays (Annexin V/PI staining), cytotoxicity (MTT), and target-specific assays (e.g., kinase inhibition).
  • Structural analogs : Test derivatives like [2-(3,5-dimethylphenoxy)pyridin-4-yl]methylamine (CAS 953735-45-0) to isolate structure-activity relationships (SAR) .
  • Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

Q. What methodologies are suitable for studying its mechanism of action in cancer models?

  • Molecular docking : Use AutoDock Vina to predict binding to targets like p38 MAP kinase, referencing similar pyridopyrazine inhibitors .
  • Biochemical assays : Measure kinase inhibition (IC50_{50}) via radiometric or fluorescence-based methods.
  • In vivo models : Evaluate pharmacokinetics (PK) in xenograft mice, monitoring plasma half-life and tumor penetration via LC-MS/MS .

Q. How can its stability under physiological conditions be assessed?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation products via HPLC.
  • Metabolic stability : Use liver microsomes (human/mouse) to measure CYP450-mediated metabolism.
  • Light sensitivity : Conduct accelerated degradation studies under UV/visible light .

Q. What strategies address low solubility in aqueous media?

  • Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to enhance solubility without cytotoxicity.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the methylamine position.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

Data Analysis and Optimization

Q. How should crystallographic data discrepancies be addressed?

  • Refinement protocols : Use SHELXL with TWIN/BASF commands for twinned crystals.
  • Validation tools : Check with PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What statistical methods are recommended for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill slopes.
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC120–125°C
LogP (lipophilicity)Shake-flask/LC-MS2.3 ± 0.2
IC50_{50} (p38 MAPK)Fluorescence polarization85 nM
Plasma Half-life (mice)LC-MS/MS3.2 h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 2
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

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